![molecular formula C25H23N5O2S B2749078 3-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899348-62-0](/img/structure/B2749078.png)

3-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

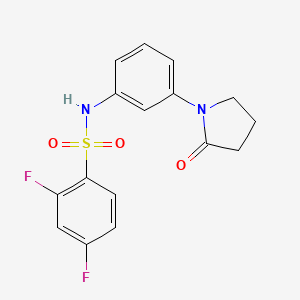

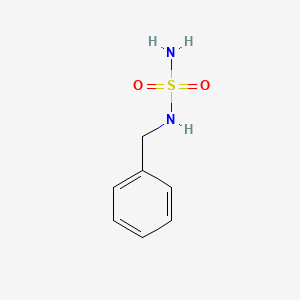

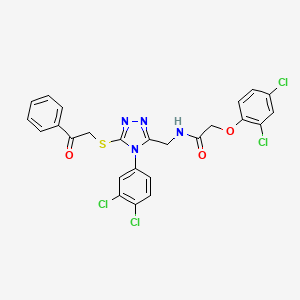

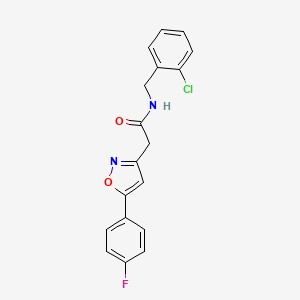

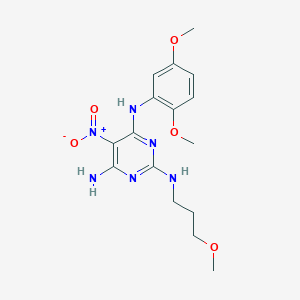

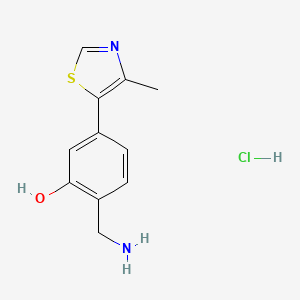

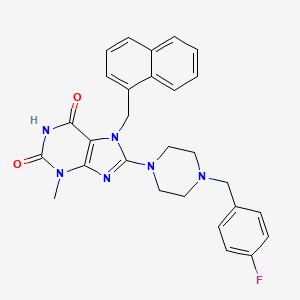

3-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H23N5O2S and its molecular weight is 457.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Some derivatives of triazoloquinazolin-5-amine have been studied for their antimicrobial and antifungal properties. For instance, a new class of triazolo[4,3-c]quinazolinylthiazolidinones demonstrated significant antimicrobial and nematicidal properties against a range of pathogens and nematodes, suggesting potential for the development of new antimicrobial agents (Reddy, Kumar, & Sunitha, 2016).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements essential for anticancer activity, showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This indicates the compound's potential as a scaffold for developing anticancer agents (Reddy et al., 2015).

Antihistaminic Agents

4-Butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones were synthesized and evaluated for their H(1)-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. This highlights the compound's potential in the development of new antihistaminic drugs with minimal sedative effects (Alagarsamy, Shankar, & Murugesan, 2008).

Serotonin Receptor Antagonists

Research into 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines revealed compounds with highly active and selective antagonistic activity at the 5-HT(6) receptor, indicating potential applications in treating disorders associated with this receptor (Ivachtchenko et al., 2010).

Tubulin Polymerization Inhibitors

A study on 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as conformationally restricted CA-4 analogues showed that these compounds are potent inhibitors of tubulin assembly, which could be exploited in cancer therapy as vascular disrupting agents (Driowya et al., 2016).

Adenosine Receptor Antagonists

Derivatives of triazoloquinazoline adenosine antagonist CGS15943 have shown high potency at human A3 receptor subtypes, suggesting potential therapeutic applications in conditions mediated by this receptor (Kim, Ji, & Jacobson, 1996).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to have dna intercalation activities . These compounds interact with DNA, which plays a crucial role in cellular functions, particularly in cell replication and protein synthesis.

Mode of Action

Based on the structure and the known activities of similar compounds, it can be inferred that the compound might interact with its targets through a nucleophilic addition/cyclization process . This process is accomplished under mild conditions and leads to the formation of 5-amino-1,2,3-triazoles .

Biochemical Pathways

Given the potential dna intercalation activity, it can be inferred that the compound might affect pathways related to dna replication and protein synthesis .

Result of Action

Compounds with similar structures have been reported to exhibit anticancer activities, potentially due to their dna intercalation activities .

Propriétés

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S/c1-16(2)18-10-12-19(13-11-18)26-23-21-6-4-5-7-22(21)30-24(27-23)25(28-29-30)33(31,32)20-14-8-17(3)9-15-20/h4-16H,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRBHPKBWRDVJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2748999.png)

![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)

![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2749005.png)

![3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2749010.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)

![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride](/img/structure/B2749016.png)

amino}propanoic acid](/img/structure/B2749018.png)